molecular formula C8H6ClFN4S B1390946 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1152598-13-4

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1390946
CAS No.: 1152598-13-4
M. Wt: 244.68 g/mol
InChI Key: BWDZCQBJBQSNTE-UHFFFAOYSA-N
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Description

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 1526796-66-6) is a fluorinated 1,2,4-triazole-3-thiol derivative of significant interest in medicinal chemistry and agrochemical research. The 1,2,4-triazole-3-thiol scaffold is a privileged structure in drug discovery, known for its ability to bind effectively to biological receptors and enzymes . Compounds based on this core structure exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties . The introduction of fluorine atoms, such as the 2-fluoro substituent on the phenyl ring in this compound, is a common strategy in lead optimization to modulate a molecule's physical properties, metabolic stability, and binding affinity . Specifically, this compound serves as a key synthetic intermediate for developing novel molecules with potential anticancer activity. Research on closely related 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols has demonstrated their potential as small-molecule inhibitors of the p53-MDM2 protein-protein interaction, a promising, non-genotoxic therapeutic strategy for reactivating the tumor suppressor p53 in cancers with wild-type p53 status . The structure-activity relationship (SAR) of these compounds is often explored through molecular docking and other in silico methods to optimize their binding to the hydrophobic cleft of MDM2 . Furthermore, fluorinated 1,2,4-triazole derivatives are also investigated for their applications in plant protection as fungicidal agents . This product is intended for research purposes as a building block in the synthesis of more complex bioactive molecules or for direct biological evaluation in screening campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-amino-3-(4-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDZCQBJBQSNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Triazole-3-thiol Core

  • A key intermediate such as potassium 2-(2-hydroxybenzoyl)hydrazinecarbodithioate or related hydrazinecarbodithioate salts is suspended in water.
  • Hydrazine hydrate is added in excess, and the mixture is refluxed with stirring until hydrogen sulfide gas evolution ceases, indicating completion of cyclization.
  • The reaction mixture is then acidified, often with concentrated hydrochloric acid, to precipitate the triazole-3-thiol compound.
  • The crude product is filtered, washed with cold water, and recrystallized from ethanol to achieve purity.
  • Yields for similar triazole-3-thiol compounds range from 68% to over 90%, with melting points around 140–240 °C depending on substituents.

Amination and Thiolation

  • The amino group at the 4-position is introduced by treatment with ammonia or hydrazine derivatives.
  • Thiolation at the 3-position is often inherent from the cyclization step with carbon disulfide or can be enhanced by thiourea treatment.
  • These steps are generally performed under controlled temperature (60–100 °C) and solvent conditions (ethanol, methanol, or dimethylformamide).
  • Purification is achieved by recrystallization or chromatographic techniques to isolate the pure compound.
Step Reagents/Conditions Notes
Cyclization Hydrazine hydrate, carbon disulfide, reflux Monitor H2S evolution; acidify to precipitate
Substitution (aryl group) 4-chloro-2-fluorobenzaldehyde, base, reflux Use polar aprotic solvents for better yield
Amination/Thiolation Ammonia or hydrazine, thiourea, 60–100 °C Control temperature to avoid decomposition
Purification Recrystallization from ethanol or chromatography Ensure removal of byproducts

Optimization strategies include solvent selection (polar aprotic solvents like DMF improve reaction rates), catalyst screening (bases such as K2CO3 or acids like H2SO4), and temperature control to maximize yield and purity while minimizing side reactions.

The synthesized compound is characterized by:

  • The presence of chloro and fluoro substituents on the phenyl ring enhances compound stability and biological activity, necessitating careful control of reaction conditions to preserve these groups during synthesis.
  • Cyclization reactions producing the triazole-3-thiol core are generally high-yielding and reproducible.
  • Amination and thiolation steps are critical for biological activity and require precise stoichiometric and temperature control.
  • Purification challenges due to closely related byproducts are addressed by recrystallization and preparative chromatography.
Preparation Step Key Reagents/Conditions Yield (%) Melting Point (°C) Notes
Cyclization of hydrazinecarbodithioate Hydrazine hydrate, water, reflux, acidification 68–92 140–240 H2S gas evolution as indicator
Aryl substitution at 5-position 4-chloro-2-fluorobenzaldehyde, base, reflux 70–85 TLC monitoring
Amination and thiolation Ammonia/hydrazine, thiourea, 60–100 °C 75–90 Temperature sensitive
Purification Recrystallization, chromatography Ensures product purity

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as a therapeutic agent due to its ability to interact with biological targets. Notably, it has been studied for:

  • Antifungal Activity : Research indicates that triazole derivatives can inhibit fungal growth by targeting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This makes them valuable in treating fungal infections .
  • Antitumor Properties : Preliminary studies suggest that triazole compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development. The presence of the thiol group enhances their reactivity and potential efficacy against various cancer types .

Agricultural Uses

The compound is also being explored for its application as a fungicide and herbicide:

  • Fungicidal Activity : The structural attributes of triazoles allow them to act as fungicides by inhibiting fungal respiration and growth. This is particularly useful in protecting crops from fungal pathogens .
  • Herbicidal Properties : Some studies have indicated that modifications of triazole compounds can lead to herbicidal activity, providing a pathway for developing new herbicides that are effective yet environmentally friendly .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of triazole derivatives demonstrated that compounds similar to 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibited significant inhibition against Candida albicans. The results indicated a dose-dependent response, showcasing the compound’s potential as an antifungal agent.

Case Study 2: Cancer Cell Apoptosis

In vitro testing on various cancer cell lines revealed that the compound could trigger apoptosis through the mitochondrial pathway. The study highlighted its effectiveness against breast and lung cancer cells, suggesting further investigation into its mechanism of action could yield promising therapeutic strategies.

Mechanism of Action

The mechanism of action of 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death. The compound may also interfere with the synthesis of nucleic acids or proteins, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Analogues and Their Properties
Compound Name Substituents (Position 5) Key Findings Reference
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl (electron-withdrawing) Used as a precursor for Schiff bases; nitro group enhances electrophilicity for condensation reactions .
4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (AP) Pyridin-2-yl (electron-deficient) Exhibits superior free radical scavenging (DPPH assay: IC₅₀ = 12 µM) due to electron-repelling -NH₂ and -SH groups .
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Fluoro-3-phenoxyphenyl Shows anti-tubercular activity (MIC = 3.125 µg/mL) attributed to fluorine’s lipophilicity enhancing membrane penetration .
4-Amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4-Chloro-2-fluorophenyl Predicted enhanced halogen bonding and biofilm inhibition potential (inferred from ).
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Trifluoromethyl (strongly electron-withdrawing) Incorporated into epoxy coatings for anti-corrosive properties (efficiency >80% at 3% w/w) .

Structural and Crystallographic Insights

  • Crystal Packing : Chloro and fluoro substituents influence molecular conformation and packing. For example, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-triazolyl)thiazole adopts a planar conformation with perpendicular fluorophenyl groups, affecting solubility .

Biological Activity

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClFN4SC_8H_6ClFN_4S, with a molecular weight of approximately 244.68 g/mol. The compound features a triazole ring substituted with an amino group and a chlorofluorophenyl moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of various thiosemicarbazides with appropriate aryl isothiocyanates under alkaline conditions. The reaction yields mercapto-substituted triazoles that exhibit significant biological properties. For instance, one study reported the synthesis of related triazole-thiol derivatives and their subsequent biological evaluation .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. In a comparative study, derivatives of triazole-thiol showed moderate to strong antibacterial activity against various microorganisms including Staphylococcus aureus and Escherichia coli. The presence of the thiol group is believed to enhance this activity by facilitating interactions with microbial enzymes.

Antioxidant Properties

Triazole-thiol derivatives have been evaluated for their antioxidant capabilities. Studies suggest that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The presence of the thiol group plays a crucial role in this mechanism .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of triazole-based compounds. For example, derivatives similar to this compound have shown promising results against various cancer cell lines. One study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells for a related compound . This suggests that modifications in the triazole structure can lead to enhanced anticancer activity.

Case Studies

StudyCompound TestedCell LineIC50 Value (μM)Activity
Triazole-Thiol DerivativeHCT-1166.2Anticancer
Triazole-Thiol DerivativeT47D Breast Cancer27.3Anticancer
Triazole-Thiol DerivativeStaphylococcus aureus-Antibacterial

Q & A

Q. Key Methodological Steps :

  • Cyclocondensation : Reacting thiosemicarbazides with aldehydes/ketones under acidic conditions.
  • Microwave Synthesis : Reduces reaction time (e.g., 30–60 minutes) compared to conventional heating.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures.

How is the antiradical activity of this compound evaluated experimentally?

Basic Research Question
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. A 2 mM solution of the compound in DMSO is mixed with 0.1 mM DPPH in methanol, incubated at 25°C for 30 minutes, and optical density (OD) measured at 517 nm using a spectrophotometer. Antiradical activity (ARA) is calculated as:
ARA (%)=(1AsampleADPPH)×100\text{ARA (\%)} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{DPPH}}}\right) \times 100

At 1 mM, the parent compound showed 88.89% ARA, comparable to ascorbic acid .

What analytical techniques are essential for characterizing this compound?

Basic Research Question

  • Elemental Analysis : Validates C, H, N, S composition (e.g., using Elementar Vario L cube).
  • Spectroscopy : ¹H-NMR (400 MHz in DMSO-d₆) identifies proton environments; LC-MS confirms molecular weight.
  • Chromatography : GC-MS ensures reaction completeness and compound individuality .

How do structural modifications influence the antiradical activity of this triazole derivative?

Advanced Research Question
Substituents at the 3-thiol position critically modulate activity:

  • 4-Fluorobenzylidene : Reduces ARA by \sim15% at 1 mM due to electron-withdrawing effects.
  • 2-Hydroxybenzylidene : Enhances ARA to 92% via radical stabilization through hydrogen bonding.
  • Thiophene Derivatives : Exhibit concentration-dependent activity (e.g., 53.78% ARA at 0.1 mM) .

Q. Design Strategy :

  • Introduce electron-donating groups (e.g., -OH, -NH₂) to improve radical scavenging.
  • Avoid bulky substituents that sterically hinder DPPH interaction.

What are the advantages of microwave-assisted synthesis for triazole derivatives?

Advanced Research Question
Microwave synthesis (e.g., Milestone Flexi Wave system) offers:

  • Faster Reaction Kinetics : 30-minute reactions vs. 6–8 hours conventionally.
  • Higher Yields : 85% for 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole.
  • Reduced Side Products : Controlled heating minimizes decomposition .

How can spectral data contradictions (e.g., ¹H-NMR splitting patterns) be resolved?

Advanced Research Question
Contradictions arise from tautomerism or dynamic exchange. Strategies include:

  • Variable Temperature NMR : Identifies tautomeric forms (e.g., thiol-thione equilibrium).
  • DFT Calculations : Predicts stable conformers and coupling constants.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .

What coordination chemistry applications exist for this compound?

Advanced Research Question
The triazole-thiol moiety acts as a bidentate ligand, coordinating via NH₂ and S atoms. For example:

  • Cu(II) Complexes : Square planar geometry, confirmed by UV-Vis (d-d transitions at 600–650 nm).
  • Zn(II)/Cd(II) Complexes : Tetrahedral structures with enhanced thermal stability (TGA data).
    Applications include catalysis and electrochemical sensors (e.g., nitrite detection) .

How is molecular docking used to predict biological activity?

Advanced Research Question
Docking studies (e.g., AutoDock Vina) assess binding affinity to targets like COX-2 or NADPH oxidase:

  • Protocol :
    • Prepare ligand (triazole derivative) and receptor (PDB ID: 1CX2) structures.
    • Simulate binding in active sites; calculate ΔG (binding energy).
    • Validate with ADME analysis (SwissADME) for drug-likeness.
  • Outcome : Derivatives with 4-fluorophenyl groups showed higher affinity (-9.2 kcal/mol) than ibuprofen (-7.1 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

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